ethyl 10-[[2-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-5-oxo-2H-furan-4-yl]oxy-hydroxyphosphoryl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate
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Overview
Description
ethyl 10-[[2-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-5-oxo-2H-furan-4-yl]oxy-hydroxyphosphoryl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate is a complex compound that combines the properties of L-ascorbic acid (vitamin C) and glycyrrhetic acid, a derivative of glycyrrhizin found in licorice root. This compound is known for its potential antioxidant and anti-inflammatory properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 10-[[2-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-5-oxo-2H-furan-4-yl]oxy-hydroxyphosphoryl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate involves multiple steps:
Esterification: Glycyrrhetic acid is esterified with ethanol to form glycyrrhetic acid ethyl ester.
Phosphorylation: L-ascorbic acid is phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) under controlled conditions.
Coupling Reaction: The phosphorylated L-ascorbic acid is then coupled with glycyrrhetic acid ethyl ester in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Neutralization: The resulting compound is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity. The process includes:
Large-scale esterification: using industrial-grade ethanol and glycyrrhetic acid.
Phosphorylation: in large reactors with precise temperature and pH control.
Coupling and neutralization: in industrial mixers, followed by purification steps such as crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
ethyl 10-[[2-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-5-oxo-2H-furan-4-yl]oxy-hydroxyphosphoryl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate undergoes various chemical reactions:
Oxidation: The ascorbic acid moiety can undergo oxidation to dehydroascorbic acid.
Reduction: The compound can be reduced back to its original form under certain conditions.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) can be used for substitution reactions.
Major Products
Oxidation: Dehydroascorbic acid and glycyrrhetic acid derivatives.
Reduction: Regeneration of the original compound.
Substitution: Formation of various phosphorylated derivatives.
Scientific Research Applications
ethyl 10-[[2-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-5-oxo-2H-furan-4-yl]oxy-hydroxyphosphoryl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizing agent in various chemical reactions.
Biology: Studied for its antioxidant properties and its role in cellular protection against oxidative stress.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties. It is also explored for its role in skin care formulations due to its ability to promote collagen synthesis and reduce pigmentation.
Industry: Utilized in the formulation of cosmetics and personal care products for its skin-beneficial properties.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Antioxidant Activity: The ascorbic acid moiety scavenges free radicals, reducing oxidative stress in cells.
Anti-inflammatory Effects: Glycyrrhetic acid inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Collagen Synthesis: The compound promotes the synthesis of collagen, enhancing skin elasticity and reducing wrinkles.
Molecular Targets and Pathways: It targets reactive oxygen species (ROS) and inflammatory pathways, including the NF-κB pathway.
Comparison with Similar Compounds
Similar Compounds
L-Ascorbic acid 2-phosphate trisodium salt: Another derivative of L-ascorbic acid with similar antioxidant properties.
Glycyrrhetic acid: The parent compound of glycyrrhetic acid ethyl ester, known for its anti-inflammatory effects.
L-Ascorbic acid 2-phosphate magnesium salt: A magnesium salt derivative with enhanced stability and similar biological activities.
Uniqueness
ethyl 10-[[2-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-5-oxo-2H-furan-4-yl]oxy-hydroxyphosphoryl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate is unique due to its combined properties of L-ascorbic acid and glycyrrhetic acid, offering both antioxidant and anti-inflammatory benefits. This dual functionality makes it a valuable compound in various applications, particularly in skin care and medical research.
Properties
CAS No. |
145079-98-7 |
---|---|
Molecular Formula |
C41H61O12P |
Molecular Weight |
776.901 |
IUPAC Name |
ethyl 10-[[2-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-5-oxo-2H-furan-4-yl]oxy-hydroxyphosphoryl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/C41H61O12P/c1-11-48-34(45)38(7)17-16-37(6)18-19-40(9)23(24(37)21-38)20-25(42)32-39(8)14-13-28(35(2,3)27(39)12-15-41(32,40)10)52-54(46,47)53-31-29(43)30(50-33(31)44)26-22-49-36(4,5)51-26/h20,24,26-28,30,32,43H,11-19,21-22H2,1-10H3,(H,46,47) |
InChI Key |
VVWHYQDZQCNTPK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)OP(=O)(O)OC6=C(C(OC6=O)C7COC(O7)(C)C)O)C)C)C2C1)C)C)C |
Synonyms |
ascorbic acid 2-(11-oxoolean-12-en-29-oic acid ethyl ester 3-yl-phosphate) |
Origin of Product |
United States |
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